molecular formula C16H11FN4OS B286914 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B286914
M. Wt: 326.4 g/mol
InChI Key: DKLRFNCDNZTAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound used in scientific research. It is a heterocyclic compound that contains both a triazole and thiadiazole ring in its structure. This compound has been studied for its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are necessary for the growth and survival of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In bacteria and fungi, it has been shown to inhibit the growth and replication of these organisms.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a selective inhibitor of certain enzymes or proteins. This can allow for more targeted and specific research. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in the research.

Future Directions

There are several potential future directions for research involving 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a herbicide or fungicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential off-target effects.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-aminophenyl-6-bromo-1,2,4-triazole-5-thiol with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions to yield the desired product.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit the growth of certain bacteria and fungi. In agriculture, it has been studied for its potential as a herbicide and fungicide.

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c17-12-6-4-5-11(9-12)15-18-19-16-21(15)20-14(23-16)10-22-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

DKLRFNCDNZTAAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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